Ranolazine Impurity 8

Catalog No.
S14387060
CAS No.
M.F
C31H46N6O3
M. Wt
550.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranolazine Impurity 8

Product Name

Ranolazine Impurity 8

IUPAC Name

2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C31H46N6O3

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40)

InChI Key

QQNAHDFZOTZZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O

Ranolazine Impurity 8, also known by its chemical name 1-(4-(2-(2-(4-(2-(2-aminoethyl)-1-piperidinyl)-1-hydroxyethyl)-1-methyl-1H-imidazol-5-yl)thiazol-4-yl)thiazol-2-yl)phenyl)-3-methylurea, is a chemical compound associated with the pharmaceutical agent ranolazine. Ranolazine is primarily used for the treatment of chronic angina and works by inhibiting late sodium currents in cardiac myocytes, thereby reducing myocardial oxygen demand. The impurity itself, while not the primary active ingredient, may arise during the synthesis of ranolazine and can impact the quality and efficacy of the final pharmaceutical product .

, including:

  • N-Alkylation Reactions: These are crucial for introducing alkyl groups into the molecular structure.
  • Amidation: The formation of amides from carboxylic acids and amines is often a key step in synthesizing ranolazine-related compounds.
  • Cyclization: This reaction leads to the formation of cyclic structures, which are essential in creating the imidazole and thiazole rings present in ranolazine.

Ranolazine Impurity 8 can be formed as a by-product during these reactions, particularly through incomplete reactions or side reactions involving intermediates .

The synthesis of Ranolazine Impurity 8 typically involves:

  • Multi-step Synthesis: Utilizing various organic synthesis techniques such as coupling reactions to build the complex structure.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to separate and purify ranolazine and its impurities.
  • Analytical Methods: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized compound .

While Ranolazine Impurity 8 itself does not have direct therapeutic applications, it is significant in:

  • Quality Control: Monitoring impurities like Ranolazine Impurity 8 is crucial for ensuring the safety and efficacy of ranolazine formulations.
  • Research: Understanding impurities can lead to better synthesis methods and improved formulations in pharmaceutical chemistry.

Ranolazine Impurity 8 shares structural similarities with several compounds related to cardiovascular therapy and sodium channel modulation. Below are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
RanolazineC24H33N3O4Main therapeutic agent for chronic angina
CVT-4325Similar mechanism targeting fatty acid oxidationInvestigated for potential heart failure treatment
MexiletineC11H15N3O2Sodium channel blocker used for ventricular arrhythmias
LidocaineC14H22N2OLocal anesthetic with sodium channel blocking effects
DantroleneC18H30N2O3Used for muscle relaxation; affects calcium release

Process-related impurities such as Ranolazine Impurity 8 originate from synthetic intermediates, side reactions, or degradation byproducts. These impurities influence critical quality attributes of active pharmaceutical ingredients (APIs), including stability and bioavailability. For ranolazine, a piperazine derivative used in chronic angina management, the presence of impurities like Ranolazine Impurity 8 necessitates rigorous analytical monitoring to prevent batch failures.

The synthesis of ranolazine involves condensation reactions between 2,6-dimethylaniline and glycidol derivatives, followed by oxidation and purification steps. Impurity 8 forms due to incomplete intermediate reactions or residual reactants, particularly under suboptimal temperature or pH conditions. Analytical studies using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) have demonstrated that this impurity elutes at distinct retention times, enabling its quantification at thresholds as low as 0.1%.

Table 1: Key Chemical Properties of Ranolazine Impurity 8

PropertyValue
Molecular FormulaC₃₁H₄₆N₆O₃
Molecular Weight550.75 g/mol
CAS Number1213269-66-9
Structural FeaturesPiperazine core with substituted aromatic and alkoxy groups

Regulatory Significance of Impurity Profiling in Antianginal Drug Formulations

Regulatory agencies mandate strict control of impurities in antianginal drugs to mitigate risks of toxicity or reduced therapeutic efficacy. ICH Q3B(R) guidelines specify a reporting threshold of 0.1% and a qualification threshold of 0.5% for unidentified impurities in drug products. For Ranolazine Impurity 8, compliance involves:

  • Identification: Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the impurity’s identity.
  • Quantification: Validation of HPLC/UPLC methods to achieve limits of detection (LOD) and quantification (LOQ) aligned with ICH standards.
  • Stability Studies: Assessing impurity levels under accelerated storage conditions (e.g., 40°C/75% relative humidity) to predict shelf-life impacts.

Process-Related Byproduct Formation During Ranolazine Synthesis

The formation of Ranolazine Impurity 8 occurs predominantly through competitive side reactions that parallel the intended ranolazine synthetic pathway [3] [4]. During the industrial synthesis of ranolazine, multiple reactive intermediates are generated, creating opportunities for alternative reaction pathways that lead to impurity formation [7] [8]. The primary synthetic route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form chloroacetamide, followed by nucleophilic substitution with piperazine and subsequent condensation with epoxidized methoxyphenol derivatives [7] [9].

The bis-alkylated impurity formation mechanism involves the sequential reaction of piperazine with multiple electrophilic centers, resulting in the characteristic dimeric structure observed in Ranolazine Impurity 8 [3] [8]. This process-related byproduct formation is influenced by the stoichiometric ratios of reactants, with excess piperazine promoting the formation of bis-substituted derivatives [3] [4]. The competitive nature of these reactions means that optimization of reaction conditions must balance product yield against impurity formation, requiring careful control of reaction parameters [10] [11].

Research findings indicate that the formation of Ranolazine Impurity 8 occurs through a series of nucleophilic substitution reactions, where piperazine acts as a bis-nucleophile [3] [4]. The presence of multiple reactive sites on the piperazine ring system enables the formation of cross-linked structures that characterize this particular impurity [8] [4]. The mechanistic pathway involves initial mono-alkylation followed by secondary alkylation events that result in the dimeric architecture [3] [8].

Alkylation and Condensation Reactions in Piperazine Derivative Synthesis

The alkylation reactions central to Ranolazine Impurity 8 formation involve nucleophilic attack by piperazine nitrogen atoms on electrophilic carbon centers [3] [9]. The primary alkylation step occurs when piperazine reacts with chloroacetamide derivatives, forming the initial carbon-nitrogen bond through nucleophilic substitution [7] [9]. This reaction follows second-order kinetics, with the rate dependent on both the concentration of piperazine and the electrophilic substrate [12] [13].

The condensation reactions that contribute to impurity formation involve the coupling of multiple piperazine-containing intermediates [3] [4]. These reactions are facilitated by the presence of hydroxyl groups that can act as bridging elements between piperazine units [14] [15]. The mechanism involves the formation of carbocation intermediates through protonation of hydroxyl groups, followed by nucleophilic attack by piperazine nitrogen atoms [14] [15].

Experimental studies have demonstrated that the alkylation reactions exhibit regioselectivity, with nitrogen atoms in the piperazine ring showing differential reactivity based on electronic and steric factors [9] [10]. The formation of Ranolazine Impurity 8 requires specific geometric arrangements that allow for the bridging of two piperazine rings through the hydroxypropyl linker [2] [5]. This structural requirement influences the reaction pathway and contributes to the selectivity observed in impurity formation [4] [11].

The condensation reactions proceed through nucleophilic substitution mechanisms, where the piperazine nitrogen acts as the nucleophile and the electrophilic carbon center serves as the reaction site [12] [13]. The reaction follows an SN2 mechanism under basic conditions, characterized by backside attack and inversion of configuration at the electrophilic center [12] [13]. The rate-determining step involves the formation of the transition state where the nucleophile approaches the electrophilic carbon while the leaving group begins to depart [12] [13].

Epoxide Ring-Opening Mechanisms Leading to Structural Variants

The epoxide ring-opening reactions that contribute to Ranolazine Impurity 8 formation involve nucleophilic attack by piperazine nitrogen atoms on the strained three-membered epoxide ring [14] [15]. These reactions can proceed through either acid-catalyzed or base-catalyzed mechanisms, depending on the reaction conditions employed during synthesis [14] [15]. Under acidic conditions, the epoxide ring is protonated, creating a more electrophilic center that facilitates nucleophilic attack [14] [15].

The regioselectivity of epoxide ring-opening reactions is governed by electronic and steric factors that influence the site of nucleophilic attack [14] [15]. In unsymmetrical epoxides, nucleophilic attack typically occurs at the less substituted carbon under basic conditions, following an SN2 mechanism [14] [15]. However, under acidic conditions, the reaction may proceed through a mechanism with substantial SN1 character, leading to attack at the more substituted carbon [14] [15].

The formation of structural variants through epoxide ring-opening reactions creates opportunities for the generation of bis-piperazine structures characteristic of Ranolazine Impurity 8 [14] [15]. The mechanism involves the initial ring-opening to form a hydroxyl-containing intermediate, followed by secondary reactions that lead to the formation of bridged structures [14] [15]. The hydroxyl group generated during ring-opening can participate in further condensation reactions, contributing to the complex structural architecture observed in the impurity [14] [15].

Kinetic studies have revealed that epoxide ring-opening reactions exhibit temperature-dependent behavior, with higher temperatures favoring the formation of structural variants [14] [15]. The activation energy for these reactions varies depending on the substitution pattern of the epoxide ring and the nucleophilicity of the attacking species [14] [15]. The presence of electron-withdrawing groups on the epoxide ring enhances the electrophilicity and facilitates nucleophilic attack [14] [15].

Reaction ParameterEpoxide Ring-Opening ConditionsStructural Variant Formation
Temperature Range65-90°CIncreased at higher temperatures
pH ConditionsAcidic (pH 2-4) or Basic (pH 8-10)Regioselectivity depends on pH
Nucleophile StrengthPiperazine (moderate nucleophile)Requires activated electrophile
Reaction Time2-8 hoursLonger times favor side products
Solvent SystemPolar protic or aproticAffects reaction mechanism

Influence of Reaction Conditions on Impurity Generation

The generation of Ranolazine Impurity 8 is significantly influenced by the specific reaction conditions employed during the synthetic process [10] [11]. Temperature, solvent selection, pH, and reaction time all play crucial roles in determining the extent of impurity formation [10] [11]. Research has demonstrated that elevated temperatures above 90°C substantially increase the formation of bis-piperazine derivatives, while moderate temperatures in the range of 65-80°C minimize impurity generation [10] [11].

The influence of base strength on impurity formation has been extensively studied, with findings indicating that stronger bases promote the formation of Ranolazine Impurity 8 through enhanced nucleophilicity of piperazine nitrogen atoms [3] [10]. The use of potassium carbonate or sodium carbonate as bases provides optimal conditions for ranolazine synthesis while limiting impurity formation [3] [8]. Conversely, the use of stronger bases such as sodium hydroxide or potassium hydroxide increases the likelihood of side reactions leading to impurity formation [3] [8].

The reaction time significantly affects the formation of process-related impurities, with extended reaction times beyond 8 hours promoting the formation of Ranolazine Impurity 8 [10] [11]. The optimal reaction time for ranolazine synthesis ranges from 3 to 5 hours, balancing product yield against impurity formation [16] [10]. Monitoring the reaction progress through high-performance liquid chromatography allows for precise control of reaction time to minimize impurity generation [17] [18].

Process ParameterOptimal RangeImpurity Formation Risk
Temperature65-80°CHigh risk above 90°C
Reaction Time3-5 hoursIncreases beyond 8 hours
pH Range5.0-7.0Elevated at pH >8.0
Base Concentration1.5-2.0 equivalentsHigher concentrations increase risk
Solvent Volume5-10 mL per gram substrateAffects concentration effects

Solvent System Effects on Nucleophilic Substitution Kinetics

The choice of solvent system exerts profound effects on the kinetics of nucleophilic substitution reactions that lead to Ranolazine Impurity 8 formation [10] [11]. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance the nucleophilicity of piperazine by stabilizing the nucleophile while not strongly solvating the nucleophilic center [10] [11]. This enhanced nucleophilicity increases the rate of both desired and undesired alkylation reactions [10] [11].

The use of polar protic solvents, particularly alcohols and water, significantly affects the reaction mechanism and product distribution [10] [11]. Water has been shown to promote specific reaction pathways through its dual role as both electrophile and nucleophile activator [11] [19]. The "all water chemistry" approach has demonstrated reduced impurity formation compared to traditional organic solvent systems [11] [19].

Solvent polarity influences the stability of ionic intermediates formed during nucleophilic substitution reactions [12] [13]. Higher polarity solvents stabilize charged transition states and intermediates, potentially altering the reaction pathway and affecting the formation of Ranolazine Impurity 8 [12] [13]. The dielectric constant of the solvent medium correlates with the extent of charge separation in the transition state [12] [13].

The kinetic effects of solvent systems on nucleophilic substitution reactions follow established principles of physical organic chemistry [12] [13]. SN2 reactions are favored in polar aprotic solvents that do not strongly solvate the nucleophile, while SN1 reactions are favored in polar protic solvents that can stabilize carbocation intermediates [12] [13]. The formation of Ranolazine Impurity 8 involves primarily SN2 mechanisms, making the choice of solvent system critical for controlling reaction selectivity [12] [13].

Solvent TypeDielectric ConstantNucleophilicity EnhancementImpurity Formation
Dimethylformamide36.7HighModerate increase
Acetonitrile37.5HighModerate increase
Methanol32.7LowReduced formation
Water78.4VariableSignificantly reduced
Dichloromethane9.1LowBaseline formation

Temperature-Dependent Isomerization Pathways

Temperature-dependent isomerization pathways play a crucial role in the formation of Ranolazine Impurity 8, with elevated temperatures facilitating rearrangement reactions that lead to structural variants [10] [11]. The activation energy for these isomerization processes varies depending on the specific molecular rearrangement involved, with most isomerization reactions requiring temperatures above 80°C to proceed at appreciable rates [10] [11].

The mechanism of temperature-dependent isomerization involves the formation of reactive intermediates that can undergo rearrangement to form alternative product structures [10] [11]. These intermediates are typically stabilized at higher temperatures, allowing for the exploration of alternative reaction pathways that are kinetically inaccessible at lower temperatures [10] [11]. The formation of Ranolazine Impurity 8 through isomerization pathways represents a thermodynamically favorable process at elevated temperatures [10] [11].

Kinetic studies have revealed that the rate of isomerization reactions follows Arrhenius behavior, with exponential dependence on temperature [10] [11]. The pre-exponential factor and activation energy for these reactions can be determined through temperature-dependent rate measurements [10] [11]. The entropy of activation for isomerization reactions is typically negative, reflecting the ordered nature of the transition state [10] [11].

The influence of temperature on isomerization pathways extends beyond simple rate effects to include changes in reaction selectivity and product distribution [10] [11]. Higher temperatures favor the formation of thermodynamically stable products, while lower temperatures may kinetically favor the formation of alternative products [10] [11]. The formation of Ranolazine Impurity 8 through temperature-dependent pathways requires careful optimization of thermal conditions to minimize unwanted isomerization [10] [11].

Temperature RangeIsomerization RatePrimary ProductsImpurity Formation
50-65°CMinimalRanolazine<1%
65-80°CModerateRanolazine + minor impurities1-3%
80-95°CSignificantMixed products5-10%
>95°CRapidComplex mixture>10%

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

550.36313935 g/mol

Monoisotopic Mass

550.36313935 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-10

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